molecular formula C13H18ClN B6276641 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride CAS No. 2763756-11-0

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride

Cat. No. B6276641
CAS RN: 2763756-11-0
M. Wt: 223.7
InChI Key:
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Description

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride, also known as 3PCP, is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidine, a five-membered ring heterocyclic amine, and is composed of a phenyl group and a cyclopropyl group attached to the nitrogen atom. 3PCP has been studied for its structural, biochemical, and physiological properties, and its potential applications in various scientific fields, such as drug design, synthetic chemistry, and biochemistry.

Scientific Research Applications

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has been studied for its potential applications in various scientific fields. In drug design, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has been used to study the effects of cyclopropyl groups on the pharmacokinetics of drugs. In synthetic chemistry, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has been used as a precursor for the synthesis of other cyclopropyl compounds. In biochemistry, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has been studied for its ability to inhibit enzymes and its potential use as a chiral auxiliary for asymmetric synthesis.

Mechanism of Action

The mechanism of action of 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride is not fully understood. However, it is believed to interact with enzymes and other proteins to inhibit their activity. It has been suggested that 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride binds to the active sites of enzymes and prevents them from binding to their substrates. This inhibition of enzyme activity can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has been found to have anti-inflammatory and anti-oxidant properties in vitro.

Advantages and Limitations for Lab Experiments

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a chiral auxiliary for asymmetric synthesis. It is also relatively stable and can be stored at room temperature for extended periods of time. However, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential future directions for 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride are numerous. Further research is needed to better understand its mechanism of action and its potential applications in drug design and synthetic chemistry. In addition, 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride could be used to study the structure and function of enzymes and other proteins, and its potential use as an anti-inflammatory and anti-oxidant agent should be explored. Finally, further research is needed to develop methods for synthesizing 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride in a more efficient and cost-effective manner.

Synthesis Methods

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride can be synthesized in a two-step process. The first step involves the condensation of 1-phenylcyclopropanecarboxylic acid with pyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces 1-phenylcyclopropylpyrrolidine, which is then treated with hydrochloric acid to form 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride. The yield of this reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride involves the reaction of 1-phenylcyclopropanecarboxylic acid with pyrrolidine followed by hydrochloric acid treatment to yield the final product.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-phenylcyclopropanecarboxylic acid in pyrrolidine and heat the mixture to reflux.", "2. Allow the mixture to cool and add hydrochloric acid dropwise until the pH reaches 2-3.", "3. Filter the resulting precipitate and wash with cold water.", "4. Dry the product under vacuum to yield 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride." ] }

CAS RN

2763756-11-0

Product Name

3-(1-phenylcyclopropyl)pyrrolidine hydrochloride

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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